3-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a thiazolidine ring fused with a chromenone structure. The presence of a 4-chlorophenyl group adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with chromenone derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine-chromenone derivatives.
Scientific Research Applications
3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific pathways involved in inflammation and cancer progression by binding to key proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL share structural similarities and exhibit similar biological activities.
Chromenone Derivatives: Compounds such as 7-hydroxy-2H-chromen-2-one also possess similar pharmacological properties.
Uniqueness
3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combined thiazolidine and chromenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14ClNO3S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 |
InChI Key |
QCDWNGQQOCYQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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